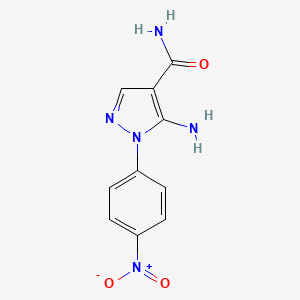

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide

Beschreibung

Infrared (IR) Spectroscopy

The IR spectrum of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide exhibits key absorption bands:

- N-H stretches : Broad bands at 3445 cm⁻¹ and 3316 cm⁻¹, attributed to the amino and carboxamide N-H groups.

- C=O stretch : A strong peak at 1650 cm⁻¹, consistent with the carboxamide carbonyl.

- Aromatic C=C and C-N stretches : Peaks at 1598 cm⁻¹ and 1520 cm⁻¹, respectively, reflecting the conjugated π-system of the pyrazole and nitrophenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR data (DMSO-d₆) corroborates the connectivity:

UV-Vis Spectroscopy

UV-Vis data for this compound has not been explicitly reported. However, analogous nitroaromatic pyrazoles typically show absorption maxima near 300–400 nm due to π→π* transitions in the conjugated system.

Tautomeric Behavior and Conformational Dynamics

The pyrazole ring exhibits tautomerism, with the potential for proton migration between the N1 and N2 positions. In 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide, the presence of the electron-donating amino group at position 5 and the electron-withdrawing carboxamide at position 4 stabilizes the 1H-tautomer (proton at N1). This tautomer is further stabilized by intramolecular hydrogen bonding between the amino group and the carboxamide oxygen.

Conformational flexibility arises from rotation about the C-N bond linking the pyrazole and nitrophenyl rings. Density functional theory (DFT) calculations suggest a dihedral angle of approximately 30° between the planes of the two aromatic systems, minimizing steric hindrance while maintaining conjugation. The nitro group’s orientation relative to the pyrazole ring influences electronic delocalization, as evidenced by NMR chemical shifts and IR vibrational modes.

Eigenschaften

Molekularformel |

C10H9N5O3 |

|---|---|

Molekulargewicht |

247.21 g/mol |

IUPAC-Name |

5-amino-1-(4-nitrophenyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C10H9N5O3/c11-9-8(10(12)16)5-13-14(9)6-1-3-7(4-2-6)15(17)18/h1-5H,11H2,(H2,12,16) |

InChI-Schlüssel |

GEPJQVIYRWIWBA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and nitro positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to amino derivatives.

Substitution: Formation of various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide and its derivatives are bioactive compounds with applications in diverse scientific fields, including chemistry, biology, medicine, and industry . These applications stem from their unique chemical structures and biological activities.

Applications

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide derivatives have demonstrated potential in the following areas:

- Anticancer Activity: Certain derivatives have shown promising results in inhibiting the proliferation of cancer cells . For example, they have demonstrated growth inhibition in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. Some pyrazole derivatives have exhibited significant cell proliferation inhibition in various cancer cell lines, including non-small cell lung cancer, colon cancer, CNS cancer, ovarian cancer, and prostate cancer .

- Antimicrobial Activity: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for drug development. Some 5AP derivatives have shown antibacterial activity against bacterial strains such as B. theringiensis and K. pneumoniae, with larger inhibition zones compared to reference drugs like Ampicillin .

- Anti-inflammatory Activity: Research indicates anti-inflammatory properties. In vivo studies have confirmed the anti-inflammatory effect of certain compounds, reducing microglial activation and astrocyte proliferation in the brains of LPS-injected mice .

- FGFR Inhibition: Some 5-amino-1H-pyrazole-4-carboxamide derivatives were designed and synthesized as novel pan-FGFR covalent inhibitors targeting both wild-type and gatekeeper mutants. Compound 10h, a representative compound, demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3 and FGFR2 V564F gatekeeper mutant in biochemical assays .

- Other Activities: Aminopyrazoles have been studied as active agents in different therapeutic areas . Researches have also evidenced some anticonvulsant activity .

Methyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities.

Case Studies

- Anticancer Drug Development: A study designed and synthesized a series of 5-amino-1H-pyrazole-4-carboxamide derivatives as novel pan-FGFR covalent inhibitors. The representative compound 10h demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3 and FGFR2 V564F gatekeeper mutant in biochemical assays .

- Antimicrobial applications: In a study evaluating antibacterial activity, 5AP 24a showed a larger inhibition zone diameter on Gram-positive B. theringiensis (24 mm) and Gram-negative K. pneumoniae (22 mm) than the reference drug Ampicillin (17 mm and 20 mm, respectively) .

Wirkmechanismus

The mechanism of action of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Physical Properties

Variations in substituents significantly alter physical properties such as melting points (m.p.) and solubility:

Key Observations :

- Halogenated derivatives (e.g., 2c, 2f) exhibit higher melting points than non-halogenated analogs, likely due to increased molecular weight and halogen-mediated intermolecular interactions.

- The triazole-fused derivative (11j) shows exceptional thermal stability (m.p. >300°C), attributed to rigid planar geometry and hydrogen-bonding networks .

Key Observations :

Key Observations :

Structural and Crystallographic Insights

- The target compound’s analog (C17H10N6O2) crystallizes in a monoclinic system (space group C2/c) with a dihedral angle of 48.1° between the phenyl and triazole rings, indicating non-planarity .

- Hydrogen bonds (N–H⋯N, C–H⋯N) stabilize 2D layer structures in crystals, which could influence solubility and bioavailability .

Biologische Aktivität

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide belongs to the pyrazole family, a class of compounds known for their wide range of biological activities. The presence of the amino group and the nitrophenyl moiety contributes to its reactivity and potential pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- FGFR Inhibition : Recent studies have shown that derivatives of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. For instance, one derivative demonstrated nanomolar inhibition against FGFR1, FGFR2, and FGFR3, with IC50 values ranging from 41 nM to 99 nM .

- Covalent Binding : The compound exhibits irreversible binding characteristics to FGFRs, making it a promising candidate for overcoming drug resistance associated with gatekeeper mutations .

Anticancer Activity

The anticancer potential of 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxamide has been highlighted in several studies:

- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly suppressed the proliferation of various cancer cell lines, including NCI-H520 (lung cancer) and SNU-16 (gastric cancer), with IC50 values reported at 19 nM and 59 nM respectively .

- Mechanisms of Action : The anticancer effects are believed to be mediated through the inhibition of FGFR signaling pathways, which are crucial for tumor growth and survival.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent:

- Cox Inhibition : Research indicates that related pyrazole derivatives exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. For example, some derivatives demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema models in rats .

Research Findings and Case Studies

Future Directions

Given its promising biological activities, further research is warranted to explore:

- Optimization of Derivatives : Structural modifications could enhance potency and selectivity against specific targets.

- In vivo Studies : Animal models are essential to assess the therapeutic efficacy and safety profile before clinical applications.

- Mechanistic Studies : Understanding the detailed biochemical pathways influenced by this compound can lead to better-targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.